molecular formula C5H2F3Si2 B12597510 CID 78064678

CID 78064678

Katalognummer: B12597510
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: PPQBHGDFNHSHKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Chemical Identifier “CID 78064678” is a unique chemical entity with significant applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78064678 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors and other advanced technologies to maintain consistent quality and high yield.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78064678 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further applications or studies.

Wissenschaftliche Forschungsanwendungen

CID 78064678 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of CID 78064678 involves its interaction with specific molecular targets and pathways. This interaction can lead to changes in cellular processes, enzyme activity, or signaling pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78064678 include those with comparable chemical structures and properties. These compounds may share similar applications and mechanisms of action but can differ in their efficacy, stability, and other characteristics.

Uniqueness: this compound is unique due to its specific chemical structure and the range of applications it offers. Its uniqueness is highlighted by its ability to undergo various chemical reactions and its potential in multiple scientific fields.

Conclusion

This compound is a versatile compound with significant importance in scientific research and industrial applications Its preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study

Eigenschaften

Molekularformel

C5H2F3Si2

Molekulargewicht

175.23 g/mol

InChI

InChI=1S/C5H2F3Si2/c6-3-1-4(7)10(9)5(8)2-3/h1-2H

InChI-Schlüssel

PPQBHGDFNHSHKF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C([Si](=C1F)[Si])F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.